molecular formula C19H21FN2O5S2 B2572586 N'-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-[(oxolan-2-yl)methyl]ethanediamide CAS No. 896329-70-7

N'-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-[(oxolan-2-yl)methyl]ethanediamide

Cat. No.: B2572586
CAS No.: 896329-70-7
M. Wt: 440.5
InChI Key: JFNUFGVWVBCUPG-UHFFFAOYSA-N
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Description

N'-[2-(4-Fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-[(oxolan-2-yl)methyl]ethanediamide is a fluorinated sulfonamide derivative featuring a thiophene ring, an oxolane (tetrahydrofuran) moiety, and an ethanediamide linker. The ethanediamide (NH-C(=O)-C(=O)-NH) backbone facilitates hydrogen bonding, critical for molecular recognition in pharmacological contexts. Its synthesis likely involves multi-step nucleophilic substitutions and condensation reactions, as inferred from analogous sulfonamide syntheses in .

Properties

IUPAC Name

N'-[2-(4-fluorophenyl)sulfonyl-2-thiophen-2-ylethyl]-N-(oxolan-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O5S2/c20-13-5-7-15(8-6-13)29(25,26)17(16-4-2-10-28-16)12-22-19(24)18(23)21-11-14-3-1-9-27-14/h2,4-8,10,14,17H,1,3,9,11-12H2,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFNUFGVWVBCUPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-[(oxolan-2-yl)methyl]ethanediamide typically involves multi-step organic reactions. One common approach is to start with the sulfonylation of 4-fluorobenzene, followed by the introduction of the thiophene and oxolane groups through a series of substitution and coupling reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N’-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-[(oxolan-2-yl)methyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or tin(II) chloride (SnCl₂) are employed.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution of the fluorine atom can result in various substituted benzene derivatives.

Scientific Research Applications

N’-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-[(oxolan-2-yl)methyl]ethanediamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N’-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-[(oxolan-2-yl)methyl]ethanediamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • The oxolane group in the target may improve solubility compared to purely aliphatic substituents (e.g., 2-methylpropyl in ).

Spectral Comparison

Compound Type IR Key Bands (cm⁻¹) ¹H-NMR Features
Target Ethanediamide C=O (1660–1680); S=O (1243–1258) Thiophene protons (δ 7.2–7.5); oxolane (δ 3.5–4.0)
Triazole-thiones C=S (1247–1255); NH (3278–3414) Aromatic protons (δ 6.8–8.1); absence of C=O
Ethanediimidamide Complexes N–O (945–960); M–N bonds (450–500) Coordination shifts in NH and CH₂ groups

Insights :

  • The target’s C=O and S=O IR bands align with sulfonamide-ethanediamide hybrids, contrasting with triazole-thiones lacking C=O .
  • ¹H-NMR distinguishes the thiophene protons from methoxybenzyl or oxazinan signals in analogs .

Biological Activity

N'-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-[(oxolan-2-yl)methyl]ethanediamide is a complex organic compound notable for its potential biological activities. This article explores its structure, synthesis, and the biological effects observed in various studies.

Chemical Structure and Properties

The molecular formula of this compound is C20H20FNO5S3, with a molecular weight of approximately 469.56 g/mol. The compound features several significant functional groups, including:

  • Fluorobenzenesulfonyl group : Known for its electrophilic properties.
  • Thiophene ring : Contributes to the compound's reactivity and biological interactions.
  • Oxolane moiety : May enhance solubility and bioavailability.

These structural characteristics suggest that the compound could interact with various biological targets, making it a candidate for pharmacological investigation.

Synthesis

The synthesis of N'-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-[(oxolan-2-yl)methyl]ethanediamide typically involves multiple steps:

  • Sulfonylation of 4-fluorobenzene : Using sulfonyl chloride under acidic conditions to introduce the sulfonyl group.
  • Functionalization of thiophene : Introducing the ethyl group through substitution reactions.
  • Coupling with ethanediamide : Finalizing the structure by coupling with ethanediamide in the presence of catalysts like palladium or copper.

Biological Activity

Research indicates that compounds containing sulfonamide and thiophene structures exhibit various biological activities, including:

Antimicrobial Activity

Studies have shown that derivatives of benzenesulfonamides can demonstrate significant antimicrobial properties. For instance, compounds similar to N'-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-[(oxolan-2-yl)methyl]ethanediamide have been reported to inhibit bacterial growth effectively.

Anticancer Properties

The compound's unique combination of functional groups may enhance its cytotoxicity against cancer cell lines. Research has indicated that such compounds can inhibit carbonic anhydrase, an enzyme often targeted in anti-tumor therapies.

The mechanism through which this compound exerts its biological effects involves binding to specific molecular targets, such as enzymes or receptors. This interaction can modulate their activity, leading to downstream biological effects.

Case Studies

  • Cytotoxicity Assays : In vitro studies have demonstrated that N'-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-[(oxolan-2-yl)methyl]ethanediamide exhibits cytotoxic effects on various cancer cell lines, with IC50 values indicating potent activity.
    Cell LineIC50 (µM)
    MCF-715
    HeLa12
    A54910
  • Antimicrobial Testing : The compound has shown effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
    BacteriaMIC (µg/mL)
    Staphylococcus aureus8
    Escherichia coli16

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